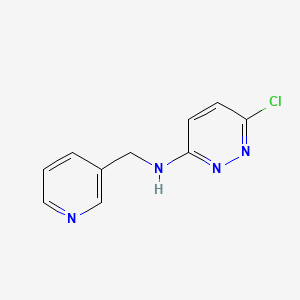
5-Tetradecanol
Overview
Description
5-Tetradecanol, also known as tetradecan-5-ol, is a chemical compound with the formula C14H30O . It has a molecular weight of 214.3874 .
Synthesis Analysis
5-Tetradecanol can be synthesized in various ways. One method involves incorporating the eutectic mixture of tetradecanol (TD) and myristic acid (MA) into hydroxylpropyl methyl cellulose (HPMC). The eutectic mixture is used as a phase change material, and HPMC is used as a support material . Another method involves synthesizing microencapsulated phase change materials (microPCMs) based on 1-tetradecanol (TD) core and silver-coated poly (melamine-urea-formaldehyde) (MUF) shell by in situ polymerization method followed by silver reduction .Molecular Structure Analysis
The molecular structure of 5-Tetradecanol consists of 14 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for 5-Tetradecanol is UCEOYIRETCABER-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Tetradecanol is a colorless thick liquid (when heated) with a faint alcohol odor . It is insoluble in water . The melting point is 99.7°F , and the boiling point is 505.8°F at 760 mmHg . The specific gravity is 0.824 at 100.4°F .Scientific Research Applications
Immunomodulatory Effects : Tetradecanol exhibits immunosuppressive effects on T cell-mediated disorders. It has been shown to reduce the growth of T cells and inhibit IL-2 secretion, impacting nuclear translocation of NF-κB subunits in T cells. This suggests potential applications in treating T cell-mediated disorders, including chronic allergic contact dermatitis (Park et al., 2017).
Chemical Production via Oxidation : Tetradecanol has been explored for its potential in the selective oxidation of fatty alcohols, a process relevant for the production of high-value chemicals. Research indicates that tetradecanol can achieve high selectivity to tetradecanal or tetradecanoic acid under certain conditions, highlighting its role in green chemistry applications (Corberán et al., 2014).
Dental Health : In veterinary medicine, tetradecanol has been used in the treatment of periodontal diseases in cats. It showed significant reductions in clinical parameters of periodontal disease, such as pocket depth and gingival index, suggesting its role in oral healthcare applications (Kubitza & Anthony, 2019).
Thermal Energy Storage : Tetradecanol has been investigated for its use in thermal energy storage. Its incorporation into microcapsules as phase change materials (PCMs) for thermal energy storage demonstrates potential in energy efficiency applications. These microcapsules show good latent heat properties and thermal stability (Song, Cao, & Xu, 2013).
Enhancing Thermal Conductivity : Research on 1-tetradecanol/Ag nanowires composite PCMs shows enhanced thermal conductivity while maintaining high phase change enthalpy. This property is beneficial for improving the performance of organic PCMs in various applications (Zeng et al., 2010).
Microemulsion Studies : Tetradecanol has been used in studies involving microemulsions, particularly in understanding the interfacial behaviors of mixed monolayers at the water-air interface. This research contributes to a deeper understanding of the physical chemistry of microemulsions (Gabrielli et al., 1988).
Safety and Hazards
5-Tetradecanol is mildly toxic by ingestion and skin contact . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes . Personal protective equipment/face protection is recommended when handling 5-Tetradecanol .
properties
IUPAC Name |
tetradecan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-8-9-10-11-13-14(15)12-6-4-2/h14-15H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEOYIRETCABER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317291 | |
| Record name | 5-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tetradecanol | |
CAS RN |
21078-83-1 | |
| Record name | 5-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21078-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecan-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021078831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Tetradecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



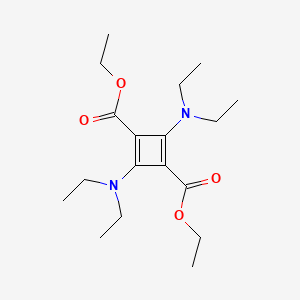
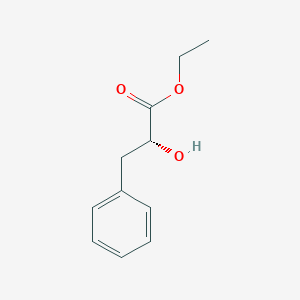

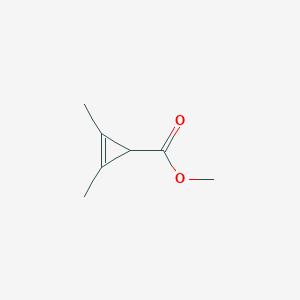



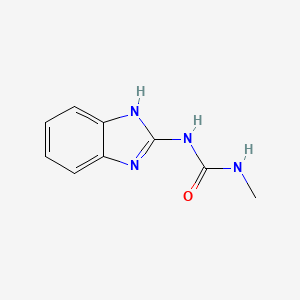
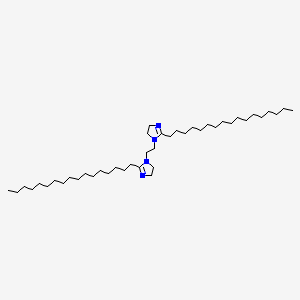

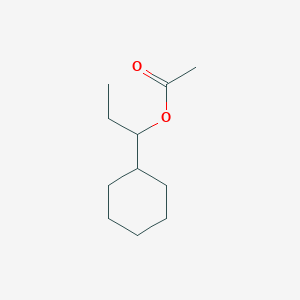
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)
